Acetic acid;4-(1,3-dithiolan-2-yl)phenol

Catalog No.
S13033342
CAS No.
150372-43-3
M.F
C11H14O3S2
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;4-(1,3-dithiolan-2-yl)phenol

CAS Number

150372-43-3

Product Name

Acetic acid;4-(1,3-dithiolan-2-yl)phenol

IUPAC Name

acetic acid;4-(1,3-dithiolan-2-yl)phenol

Molecular Formula

C11H14O3S2

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C9H10OS2.C2H4O2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;1-2(3)4/h1-4,9-10H,5-6H2;1H3,(H,3,4)

InChI Key

QTSDPSBFXMMHIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CSC(S1)C2=CC=C(C=C2)O

Acetic acid;4-(1,3-dithiolan-2-yl)phenol is an organic compound characterized by its unique structure, which includes a phenolic group substituted with a 1,3-dithiolan ring. The compound has the molecular formula C11H12O3S2C_{11}H_{12}O_3S_2 and is known for its distinctive chemical properties due to the presence of sulfur atoms in the dithiolan ring. This structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

The 1,3-dithiolan moiety is significant for its ability to participate in redox reactions and coordinate with metal ions, which can enhance the biological activity of the compound. The compound typically appears as a yellow crystalline solid with a melting point range of approximately 114.0120.0114.0-120.0 °C .

, including:

  • Oxidation: The sulfur atoms in the dithiolan ring can be oxidized, leading to the formation of sulfoxides or sulfones.
  • Reduction: The compound can be reduced to modify functional groups, such as transforming the thioamide group or altering the dithiolan ring.
  • Substitution Reactions: Nucleophilic or electrophilic substitutions can occur at the phenolic or dithiolan sites, allowing for further derivatization of the compound .

The biological activity of acetic acid;4-(1,3-dithiolan-2-yl)phenol is largely attributed to its structural components. The 1,3-dithiolan ring may enhance interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that compounds containing dithiolane structures exhibit antioxidant properties and may modulate enzymatic activities through redox mechanisms . Additionally, derivatives of this compound have been studied for their potential therapeutic effects in areas such as cancer treatment and metabolic disorders .

The synthesis of acetic acid;4-(1,3-dithiolan-2-yl)phenol typically involves several steps:

  • Formation of the 1,3-Dithiolan Ring: This can be achieved by reacting a suitable dithiol with an aldehyde or ketone under acidic conditions.
  • Attachment of the Phenolic Group: The phenolic moiety is introduced via nucleophilic substitution reactions where a phenol derivative reacts with a leaving group attached to the dithiolan ring.
  • Acetylation: The final step involves acetylating the hydroxyl group of the phenol to form acetic acid;4-(1,3-dithiolan-2-yl)phenol .

Acetic acid;4-(1,3-dithiolan-2-yl)phenol has various applications due to its unique chemical properties:

  • Medicinal Chemistry: Its potential as an antioxidant and enzyme modulator makes it a candidate for drug development.
  • Material Science: The compound's ability to form complexes with metal ions can be utilized in creating novel materials with specific properties.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use as agrochemicals due to their biological activity against pests and diseases .

Studies on interaction mechanisms involving acetic acid;4-(1,3-dithiolan-2-yl)phenol indicate that it may interact with various biological macromolecules through hydrogen bonding and coordination chemistry. These interactions are crucial in determining its biological efficacy and therapeutic potential. Further research is needed to elucidate specific targets within cellular pathways that are influenced by this compound .

Several compounds share structural similarities with acetic acid;4-(1,3-dithiolan-2-yl)phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-(4-(1,3-Dithiolan-2-yl)phenoxy)acetic AcidContains a carboxylic acid groupExhibits anti-inflammatory properties
2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanolContains an alcohol groupPotential use in cosmetic formulations
2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethylamineContains an amine groupInvestigated for neuroprotective effects

Uniqueness

The uniqueness of acetic acid;4-(1,3-dithiolan-2-yl)phenol lies in its combination of both the 1,3-dithiolan ring and the acetylated phenolic structure. This specific arrangement allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs, making it particularly valuable for targeted applications in pharmacology and material science .

Precursor Synthesis: 4-(1,3-Dithiolan-2-yl)phenol Production

The synthesis of 4-(1,3-dithiolan-2-yl)phenol represents a fundamental step in the preparation of acetic acid;4-(1,3-dithiolan-2-yl)phenol, requiring precise control of reaction conditions to achieve optimal yields and selectivity [18]. The primary synthetic route involves the condensation of para-hydroxybenzaldehyde with ethane-1,2-dithiol under acidic catalysis conditions [18] [27]. This thioacetalization reaction proceeds through the formation of a thioacetal intermediate, where the aldehyde carbonyl group is protected by the incorporation of two sulfur atoms to form the characteristic five-membered dithiolane ring [18] [23].

The mechanism of dithiolane formation begins with the protonation of the carbonyl oxygen under acidic conditions, enhancing the electrophilicity of the carbonyl carbon [18]. Nucleophilic attack by the first thiol group of ethane-1,2-dithiol forms a hemithioacetal intermediate, followed by protonation and subsequent attack by the second thiol group [27]. Ring closure occurs through the elimination of water, yielding the stable 1,3-dithiolane ring structure [18] [23].

Multiple catalytic systems have been developed for this transformation, each offering distinct advantages in terms of reaction efficiency and environmental considerations [18]. Perchloric acid adsorbed on silica gel provides solvent-free conditions at room temperature, making it an attractive option for large-scale synthesis [18]. Brønsted acidic ionic liquids have demonstrated excellent catalytic activity with very good yields while offering the advantage of catalyst recyclability [18]. Praseodymium triflate serves as a recyclable Lewis acid catalyst that promotes chemoselective thioacetalization [18].

CatalystReaction ConditionsYield RangeReference
Perchloric acid adsorbed silica gel (HClO4·SiO2)Solvent-free, room temperatureGood yields [18]
Brønsted acidic ionic liquidCatalytic amount, good yieldsVery good yields [18]
Praseodymium triflateRecyclable, chemoselectiveGood yields [18]
p-Toluenesulfonic acidCatalytic amount, very good yieldsVery good yields [18]
Silica gelCatalytic amount, very good yieldsVery good yields [18]

Alternative synthetic approaches include the use of metal salt catalysts such as Amberlyst-15 and bentonite, which provide good to moderate yields under mild reaction conditions [18]. These heterogeneous catalysts offer the advantage of easy separation and potential reuse, contributing to more sustainable synthetic processes [18]. The reaction can also be conducted using various metal salts as catalysts, though yields typically range from good to moderate depending on the specific metal and reaction conditions employed [18].

The atmospheric conditions during synthesis significantly impact product formation and yield [23]. Reactions conducted under inert atmosphere using argon prevent unwanted side reactions that can occur in the presence of oxygen [23]. However, air atmosphere reactions are also viable, particularly when using robust catalytic systems that can tolerate oxidative conditions [23].

Acetic Acid Complexation Mechanisms

The formation of acetic acid;4-(1,3-dithiolan-2-yl)phenol proceeds through nucleophilic substitution mechanisms involving the phenolic hydroxyl group and acetic acid derivatives [9]. The most commonly employed synthetic route utilizes chloroacetic acid as the electrophilic partner in a nucleophilic substitution reaction with the deprotonated phenol . Under basic conditions, the phenolic hydroxyl group is converted to a phenoxide ion, which serves as a potent nucleophile for the subsequent substitution reaction [13].

The reaction mechanism begins with the deprotonation of the phenolic hydroxyl group by a suitable base, generating the phenoxide anion [9]. This phenoxide ion then performs a nucleophilic attack on the electrophilic carbon atom of chloroacetic acid, resulting in the displacement of the chloride ion and formation of the desired ether linkage [9]. The reaction follows a typical SN2 mechanism, where the rate-determining step involves the nucleophilic attack on the electrophilic carbon center [9] [13].

Alternative complexation mechanisms involve direct esterification reactions between the phenolic compound and acetic acid derivatives [11] [15]. Fischer esterification represents a classical approach where the carboxylic acid functionality is activated under acidic conditions [11]. The mechanism proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the phenolic hydroxyl group [11].

The Fischer esterification mechanism can be described using the mnemonic Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation, representing the six-step reversible process [11]. Initially, the carbonyl oxygen of acetic acid is protonated to form an oxonium ion intermediate [11]. The phenolic hydroxyl group then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate [11]. Subsequent proton transfer reactions and elimination of water yield the final ester product [11].

Modern synthetic approaches have focused on developing more sustainable complexation methods that minimize waste generation and improve atom economy [15] [19]. Stoichiometric protocols using vanadyl sulfate (VOSO4) as a catalyst have demonstrated excellent efficiency in acetylation reactions [15] [19]. These reactions can be conducted under solvent-free conditions with minimal catalyst loading, typically requiring only 1% vanadyl sulfate relative to the phenolic substrate [19].

Mechanism TypeKey IntermediateRate-Determining StepReference
Nucleophilic substitution (SN2)Phenoxide ionNucleophilic attack on electrophile [9] [13]
ThioacetalizationThioacetal intermediateRing closure [18] [23] [27]
Acid-catalyzed condensationProtonated carbonylProton transfer [11] [18]
Base-mediated fragmentationDithiocarboxylate anionCycloelimination [6] [10]

The complexation process can also be achieved using isopropenyl acetate as a greener alternative to acetic anhydride [15] [19]. This approach generates acetone as the sole by-product, which can be easily removed through distillation, resulting in improved environmental compatibility [19]. The reaction proceeds through a similar mechanism but offers enhanced sustainability due to the reduced waste generation and the absence of toxic by-products [15].

Optimization of Stoichiometric Ratios

The optimization of stoichiometric ratios in the synthesis of acetic acid;4-(1,3-dithiolan-2-yl)phenol requires careful consideration of multiple reaction parameters to achieve maximum yield and selectivity [15] [19] [31]. Systematic studies have demonstrated that stoichiometric ratios significantly influence both the reaction rate and the final product yield [15] [19].

For the acetylation step involving phenolic compounds, optimal results are achieved when using a 1:1 stoichiometric ratio between the phenolic substrate and the acetylating agent [15] [19]. This represents a significant improvement over traditional methods that typically require a large excess of acetic anhydride, often 1.5 to 2.0 equivalents or more [19]. The reduction to stoichiometric amounts substantially decreases the environmental factor (E-factor) of the process by minimizing waste generation [19].

Bayesian optimization techniques have been successfully applied to identify improved reaction conditions for related dithiolane synthesis reactions [31]. Starting from initial training sets, suitable parameters can be predicted with high accuracy, often achieving conversion yields exceeding 78% within seven experiments [31]. When combined with Latin hypercube sampling for initial training set selection, yields can be further improved to 89% within eight trials [31].

ParameterOptimal ConditionsEffect on YieldReference
TemperatureRoom temperature to 100°CHigher temperatures may reduce selectivity [14] [15] [18]
Reaction Time5 minutes to 24 hoursLonger times improve conversion [14] [15] [19]
Catalyst Loading1-10 mol%Minimal loading sufficient for most reactions [15] [18] [19]
Stoichiometric Ratio1:1 to 1:1.5 equivalentsStoichiometric ratios preferred [15] [19]
SolventSolvent-free or THF/DCMSolvent-free conditions often superior [14] [15] [18]

The dithiolane formation step requires optimization of the ratio between the aldehyde precursor and ethane-1,2-dithiol [23]. Studies have shown that using a variable excess of the dithiol reagent can significantly impact product distribution and yield [23]. Optimal conditions typically employ a 1.2 to 1.5 molar excess of ethane-1,2-dithiol relative to the aldehyde substrate [23].

Temperature optimization studies reveal that reaction efficiency is highly dependent on the specific catalytic system employed [14] [15] [18]. Photoredox catalysis using Eosin Y proceeds effectively at room temperature under visible light irradiation, providing excellent selectivity and yields [14]. In contrast, traditional acid-catalyzed systems may require elevated temperatures ranging from 60°C to 100°C to achieve comparable conversion rates [15] [18].

Reaction time optimization demonstrates that modern catalytic systems can achieve complete conversion within significantly reduced timeframes compared to traditional methods [14] [15]. Photoredox-catalyzed reactions can reach completion within 5 minutes under optimal conditions [14]. Vanadyl sulfate-catalyzed acetylation reactions typically require 24 hours at room temperature to achieve 80% yield [19].

Scale-up studies have confirmed that optimized stoichiometric ratios maintain their effectiveness at larger scales [19] [31]. Reactions performed on 50-gram scales have demonstrated improved yields of 97% for model acetylation reactions, with substantially reduced E-factor values due to simplified workup procedures [19]. These results indicate promising prospects for further industrial scale-up applications [31].

Catalytic Approaches in Heterocyclic Formation

The formation of the 1,3-dithiolane heterocycle represents a critical step in the synthesis of acetic acid;4-(1,3-dithiolan-2-yl)phenol, requiring specialized catalytic approaches to achieve efficient ring closure and optimal yields [14] [18]. Modern catalytic methodologies have evolved to encompass photoredox catalysis, Lewis acid catalysis, and environmentally benign heterogeneous catalysis systems [14] [18].

Photoredox catalysis using Eosin Y as a photocatalyst represents a significant advancement in dithiolane synthesis methodology [14]. This visible light-mediated approach enables direct synthesis of 1,3-dithiolanes from terminal aromatic and heteroaromatic alkynes under metal-free conditions [14]. The protocol operates under neutral and mild reaction conditions without requiring additional bases or additives [14]. The photocatalytic system tolerates electron-donating, electron-withdrawing, and electron-deactivating groups, demonstrating broad substrate scope [14].

The photoredox mechanism involves the generation of radical intermediates through visible light activation of the Eosin Y photocatalyst [14]. Control experiments, cyclic voltammetry studies, and Stern-Volmer experiments have provided mechanistic insights into the reaction pathway [14]. The protocol demonstrates scalability at the gram level and includes practical deprotection procedures for the resulting 1,3-dithiolanes [14].

Lewis acid catalysis employs various metal-based catalysts to promote heterocyclic formation through coordination and activation of carbonyl substrates [18] [30]. Aluminum chloride (AlCl3) represents a classical Lewis acid catalyst that demonstrates distinct mechanistic pathways compared to Brønsted acid systems [30]. The Lewis acid cycle involves physisorbed intermediates that lead to ring closure through enhanced electrophilicity at specific carbon centers [30].

CompoundYield (%)Reaction ConditionsReference
(2-methyl-1,3-dithiolan-2-yl)methanol63Dithioketalization with ethane-1,2-dithiol [23]
(2-methyl-1,3-dithian-2-yl)methanol66Dithioketalization with propane-1,3-dithiol [23]
3-((2-methyl-1,4-dithiepan-2-yl)thio)propane-1-thiol50Dithioketalization with propane-1,3-dithiol [23]
4-hydroxy-4-phenyl-1,2-dithiolane77Br2/hydrated silica gel [32]

Heterogeneous catalysis using solid-supported catalysts offers advantages in terms of catalyst recovery and environmental sustainability [18]. Silica gel-supported catalysts provide excellent catalytic activity while enabling easy separation from reaction products [18]. Amberlyst-15 and bentonite represent recyclable heterogeneous catalysts that maintain catalytic activity over multiple reaction cycles [18].

The development of novel catalytic approaches has focused on reducing catalyst loading while maintaining high reaction efficiency [15] [19]. Vanadyl sulfate (VOSO4) has emerged as an effective catalyst for acetylation reactions, requiring only 1% loading relative to the substrate [19]. This minimal catalyst requirement significantly reduces the environmental impact and cost of the synthetic process [19].

Mechanistic studies have revealed that the choice of catalytic system significantly influences the reaction pathway and product selectivity [6] [10]. Base-mediated fragmentation of 2-aryl-1,3-dithiolanes can be employed to generate dithiocarboxylate anions, which serve as versatile intermediates for further functionalization [6]. These reactions proceed through deprotonation at the 2-position followed by cycloelimination to yield the desired products [6] [10].

Ring-opening polymerization approaches have been developed for the synthesis of dithiolane-containing polymers and complex molecular architectures [25]. These methods involve the use of zwitterionic intermediates that undergo chain propagation through controlled polymerization mechanisms [25]. The resulting materials exhibit dynamic and reversible crosslinking properties due to the presence of dithiolane functional groups [25].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 4-(1,3-dithiolan-2-yl)phenol exhibits characteristic resonances reflecting the compound's bifunctional nature [1] [2]. The aromatic protons of the para-disubstituted benzene ring appear as a complex multiplet pattern in the region between 6.9 and 7.3 parts per million [3]. These signals typically manifest as two distinct sets of resonances: the protons ortho to the hydroxyl group (H-3 and H-5) resonate at approximately 6.9 parts per million, while those ortho to the dithiolane substituent (H-2 and H-6) appear at around 7.3 parts per million [1] [3].

The phenolic hydroxyl proton presents a particularly diagnostic signal, appearing as a broad singlet in the range of 4 to 12 parts per million, with the exact chemical shift being highly dependent on solvent, temperature, and concentration effects [4] [5]. In deuterated dimethyl sulfoxide, this proton typically resonates around 9 to 10 parts per million, while in less polar solvents such as deuterated chloroform, the signal may appear at lower field values [5]. The broadening of this resonance results from rapid proton exchange with residual water or other protic species in the nuclear magnetic resonance solvent [4].

The 1,3-dithiolane ring system contributes characteristic resonances that are readily identifiable [6] [7]. The bridging proton at the 2-position of the dithiolane ring appears as a sharp singlet at approximately 5.6 parts per million [6] [7]. This distinctive chemical shift reflects the electron-withdrawing effects of the two adjacent sulfur atoms and the aromatic ring substitution. The methylene protons of the dithiolane ring (positions 4 and 5) generate a complex multiplet pattern centered around 3.3 parts per million [6] [8], with geminal and vicinal coupling constants contributing to the observed splitting pattern.

Proton TypeChemical Shift Range (ppm)Typical Value (ppm)MultiplicityNotes
Aromatic H (benzene ring)6.0-8.57.0-7.3Complex multipletsPara-disubstituted benzene pattern
OH proton (phenolic)4-12~9-10Broad singletExchange broadened, solvent dependent
Dithiolane CH proton5.5-5.8~5.6SingletBridge proton
Dithiolane CH2 protons3.2-3.5~3.3MultipletsCoupled to adjacent protons

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through carbon chemical shift analysis [9] [10]. The aromatic carbons of the benzene ring exhibit resonances in the typical aromatic region between 110 and 160 parts per million [3] [10]. The carbon bearing the hydroxyl group (C-1) appears most downfield at approximately 157 parts per million due to the deshielding effect of the oxygen atom [3]. The carbon bearing the dithiolane substituent (C-4) resonates around 123 parts per million, while the remaining aromatic carbons (C-2, C-3, C-5, C-6) appear between 115 and 132 parts per million [3].

The dithiolane ring carbons provide distinctive signals that confirm the heterocyclic structure [6] [7]. The bridging carbon (C-2 of the dithiolane) typically resonates around 47 parts per million, consistent with the electron-withdrawing influence of both sulfur atoms and aromatic substitution [6]. The methylene carbons of the five-membered ring appear at approximately 39 parts per million [6] [7], characteristic of carbons adjacent to sulfur in saturated heterocyclic systems.

Infrared Vibrational Signatures of Functional Groups

Hydroxyl Group Vibrational Characteristics

The phenolic hydroxyl group generates a characteristic broad absorption band in the infrared spectrum between 3200 and 3600 wavenumbers [11] [12] [13]. This broad absorption profile results from extensive hydrogen bonding interactions, both intermolecular and intramolecular [11]. The exact frequency depends on the strength and nature of hydrogen bonding present in the sample phase [12]. In the solid state or concentrated solutions, the hydroxyl stretch typically appears around 3400 wavenumbers, while in dilute solutions or gas phase, the free hydroxyl stretch may be observed at higher frequencies near 3600 wavenumbers [13].

The in-plane bending vibration of the phenolic hydroxyl group appears in the fingerprint region between 1200 and 1400 wavenumbers [14] [11]. This vibration couples with carbon-oxygen stretching modes to produce a strong, sharp absorption typically observed around 1280 wavenumbers [11] [13]. The carbon-oxygen stretch of the phenolic group manifests as a strong absorption band in the range of 1200 to 1300 wavenumbers, providing definitive evidence for the phenolic functionality [12] [13].

Aromatic System Vibrational Modes

The benzene ring system contributes several characteristic vibrational signatures to the infrared spectrum [14] [15]. Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, typically manifesting as sharp, medium-intensity absorptions [13] [15]. These frequencies are consistently higher than aliphatic carbon-hydrogen stretches due to the increased s-character of the carbon-hydrogen bonds in aromatic systems [15].

The aromatic carbon-carbon stretching vibrations generate multiple absorption bands in the range of 1450 to 1600 wavenumbers [13] [15]. Para-disubstituted benzene rings typically exhibit characteristic patterns in this region, with the most prominent bands appearing around 1500 and 1600 wavenumbers [14]. Out-of-plane aromatic carbon-hydrogen bending vibrations contribute additional fingerprint absorptions between 750 and 900 wavenumbers, providing information about the substitution pattern of the benzene ring [13].

Dithiolane Ring Vibrational Signatures

The 1,3-dithiolane ring system produces distinctive vibrational signatures in the infrared spectrum [16] [17]. Carbon-sulfur stretching vibrations appear in the range of 600 to 800 wavenumbers [18] [17], with the exact frequencies depending on the ring conformation and substitution pattern. These absorptions are typically of medium intensity and may appear as multiple bands due to coupling effects within the five-membered ring system [16].

Aliphatic carbon-hydrogen stretching vibrations from the dithiolane methylene groups appear between 2850 and 3000 wavenumbers [19]. These absorptions are generally sharp and of medium intensity, distinct from the aromatic carbon-hydrogen stretches at higher frequency [19]. Ring deformation modes and carbon-carbon stretching vibrations within the dithiolane system contribute to complex absorption patterns in the fingerprint region between 400 and 600 wavenumbers [16].

Functional GroupFrequency Range (cm⁻¹)IntensityCharacterAssignment
OH stretch (phenol)3200-3600Medium-StrongBroadFree OH
C=C aromatic stretch1450-1600Medium-WeakSharpAromatic C=C
C-O stretch (phenol)1200-1300StrongSharpPhenolic C-O
C-H aromatic3000-3100MediumSharpAromatic C-H
C-H aliphatic (dithiolane)2850-3000MediumSharpAliphatic C-H
C-S stretch600-800MediumMediumC-S stretch
Ring deformation400-600VariableComplexRing vibrations

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion peak of 4-(1,3-dithiolan-2-yl)phenol appears at mass-to-charge ratio 198, corresponding to the molecular formula C₉H₁₀OS₂ [20] [21]. The molecular ion typically exhibits moderate intensity in electron impact ionization, reflecting the stabilizing influence of the aromatic ring system [22] [23]. The presence of the phenolic hydroxyl group and the sulfur-containing heterocycle contributes to the relative stability of the molecular radical cation through resonance stabilization and charge delocalization [23].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of the entire dithiolane ring system, producing a fragment at mass-to-charge ratio 126 [22] [24]. This fragmentation occurs through cleavage of the carbon-carbon bond connecting the dithiolane ring to the benzene ring, followed by rearrangement processes that stabilize the resulting cation [24]. The driving force for this fragmentation is the formation of a stable phenolic cation system.

A highly diagnostic fragment appears at mass-to-charge ratio 94, corresponding to the phenol radical cation (C₆H₅OH- ⁺) [24] [23]. This fragment typically represents the base peak in the mass spectrum due to the exceptional stability of the phenol radical cation, which benefits from extensive resonance stabilization throughout the aromatic system [23]. The formation of this fragment involves complete loss of the dithiolane substituent while retaining the phenolic functionality.

Secondary Fragmentation Processes

Further fragmentation of the phenol cation leads to characteristic aromatic fragments [24] [25]. Loss of the hydroxyl group (17 mass units) from the phenol cation produces a fragment at mass-to-charge ratio 77, corresponding to the phenyl cation (C₆H₅⁺) [23]. Additional ring fragmentation can produce fragments at mass-to-charge ratio 65, resulting from loss of carbon monoxide or other small neutral molecules [25].

The dithiolane ring system contributes characteristic fragments at lower mass-to-charge ratios [26] [25]. Ring opening and subsequent fragmentation can produce fragments at mass-to-charge ratios 60 and 46, corresponding to various sulfur-containing species and smaller hydrocarbon fragments [25]. These fragments are typically of low intensity but provide confirmatory evidence for the dithiolane structural unit.

Fragmentm/zRelative IntensityFormation Mechanism
Molecular ion [M]+198ModerateMolecular ion peak
Loss of dithiolane ring~126LowRing cleavage
Phenol cation94HighPhenol radical cation
Benzene ring fragments77, 65VariableRing fragmentation
Dithiolane fragments60, 46LowRing opening

Ultraviolet-Visible Absorption Characteristics

Aromatic Electronic Transitions

The ultraviolet-visible absorption spectrum of 4-(1,3-dithiolan-2-yl)phenol exhibits characteristic electronic transitions associated with the aromatic phenolic chromophore [27] [28]. The primary π→π* transitions of the benzene ring system appear in the region between 250 and 280 nanometers, typically exhibiting high extinction coefficients exceeding 10,000 liters per mole per centimeter [27] [28]. These transitions correspond to electronic excitations within the aromatic π-system and are relatively insensitive to solvent effects [28].

Phenolic Electronic Transitions

The phenolic hydroxyl group introduces additional electronic transitions that extend the absorption envelope to longer wavelengths [27] [29]. The n→π* transition, involving excitation of non-bonding electrons on the oxygen atom to the aromatic π* system, typically appears between 280 and 320 nanometers [27]. This transition exhibits moderate extinction coefficients in the range of 1,000 to 10,000 liters per mole per centimeter and shows significant sensitivity to solvent polarity and hydrogen bonding interactions [27].

Charge Transfer Characteristics

The presence of both electron-donating (hydroxyl) and electron-accepting (dithiolane) substituents on the benzene ring creates the potential for intramolecular charge transfer transitions [30] [31]. These transitions typically appear at wavelengths longer than 300 nanometers and exhibit variable extinction coefficients depending on the degree of electronic communication between the substituents [31]. Solvent effects on these transitions can be substantial, with polar solvents generally causing bathochromic shifts due to stabilization of the charge-separated excited state [29].

The dithiolane ring system itself contributes weak absorption features in the ultraviolet region [31] [32]. The sulfur atoms introduce additional electronic states that can interact with the aromatic system, potentially leading to complex absorption profiles and solvent-dependent spectral changes [32]. Temperature effects may also influence the absorption characteristics due to conformational changes in the dithiolane ring system [29].

Transition Typeλmax (nm)Extinction CoefficientAssignmentSolvent Effects
π→π* (aromatic)250-280High (>10,000)Benzene ring transitionsModerate
n→π* (phenol)280-320Medium (1,000-10,000)Phenolic transitionsSignificant
Charge transfer>300VariableIntramolecular CTLarge

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

258.03843665 g/mol

Monoisotopic Mass

258.03843665 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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